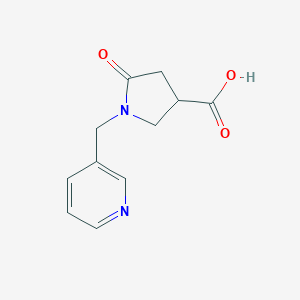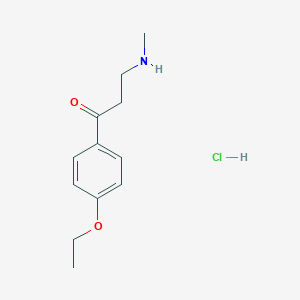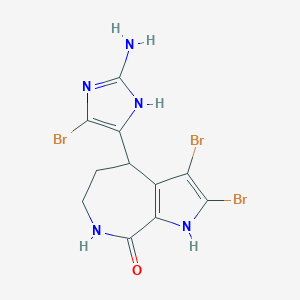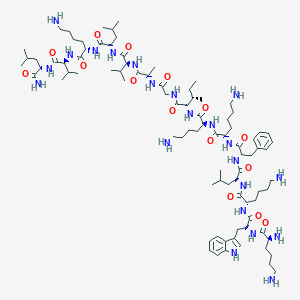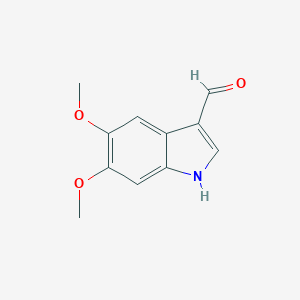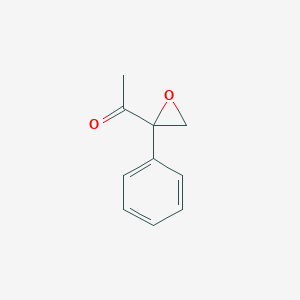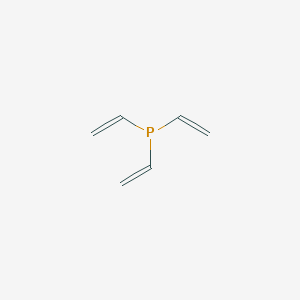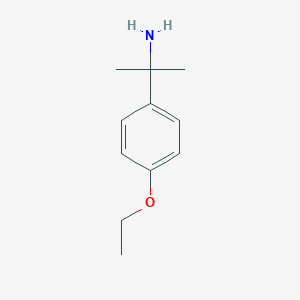![molecular formula C21H25N5O4 B117783 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid CAS No. 150594-88-0](/img/structure/B117783.png)
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid, also known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays an important role in the immune system, specifically in the signaling pathways of cytokine receptors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases.
Wirkmechanismus
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid exerts its therapeutic effects by selectively inhibiting JAK3, which is a key component of the signaling pathways of cytokine receptors. By inhibiting JAK3, 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This results in a reduction in inflammation and a decrease in disease activity.
Biochemische Und Physiologische Effekte
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, the drug has been shown to have immunosuppressive effects, including a decrease in T-cell proliferation and a decrease in the production of immunoglobulins. 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid has also been shown to have a positive effect on bone metabolism, with studies showing an increase in bone mineral density in patients with rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid has a number of advantages and limitations for use in lab experiments. One advantage is its selectivity for JAK3, which allows for the specific inhibition of this target without affecting other signaling pathways. This makes 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid a useful tool for studying the role of JAK3 in various biological processes. However, one limitation is that 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid has a relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid. One area of interest is the potential use of the drug in the treatment of other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Another area of interest is the development of new JAK3 inhibitors with improved pharmacokinetic properties. Finally, there is a need for further research on the long-term safety and efficacy of 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid in patients with autoimmune diseases.
Synthesemethoden
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid is synthesized through a multi-step process that involves the reaction of various chemical intermediates. The synthesis begins with the reaction of 4-(4-aminophenyl)-2-methyl-3-oxo-2,3-dihydropyridazine-6-carboxylic acid with N,N-dimethylformamide dimethyl acetal to form the corresponding pyridazine. The pyridazine is then reacted with 4-(chloromethyl)benzoyl chloride to form the key intermediate, which is subsequently reacted with cyclohexylamine to form 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has been shown to be effective in reducing disease activity and improving clinical outcomes in patients with these conditions.
Eigenschaften
CAS-Nummer |
150594-88-0 |
|---|---|
Produktname |
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid |
Molekularformel |
C21H25N5O4 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
4-[[6-(4-carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H25N5O4/c1-25(15-9-7-14(8-10-15)21(29)30)19(27)16-11-17(24-26(2)20(16)28)12-3-5-13(6-4-12)18(22)23/h3-6,11,14-15H,7-10H2,1-2H3,(H3,22,23)(H,29,30) |
InChI-Schlüssel |
WHLXSPFASDAHOU-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC(=N1)C2=CC=C(C=C2)C(=N)N)C(=O)N(C)C3CCC(CC3)C(=O)O |
Kanonische SMILES |
CN1C(=O)C(=CC(=N1)C2=CC=C(C=C2)C(=N)N)C(=O)N(C)C3CCC(CC3)C(=O)O |
Synonyme |
4-[[6-(4-carbamimidoylphenyl)-2-methyl-3-oxo-pyridazine-4-carbonyl]-me thyl-amino]cyclohexane-1-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,5S,8R,9R,10S,13S,14S,17R)-13-Methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B117708.png)
